Astragaloside II
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Overview
Description
Astragaloside II is a triterpenoid saponin primarily derived from the root of Astragalus membranaceus, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including immunomodulatory, anti-inflammatory, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Astragaloside II can be isolated from the ethyl acetate extract of Astragalus membranaceus using high-speed countercurrent chromatography with a two-step two-phase solvent system of ethyl acetate-2-propanol-water (5:1:5, 50:50:1) . The isolation process involves thin-layer chromatography-tandem mass spectrometry for identification .
Industrial Production Methods: Industrial production of astragalosides, including this compound, often involves the cultivation of Astragalus membranaceus hairy roots. These roots are generated through the genetic transformation of Agrobacterium rhizogenes, providing a stable and efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Astragaloside II undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Astragaloside II has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of saponins and their chemical properties.
Biology: Investigated for its role in modulating immune responses and enhancing T cell activation.
Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, inflammatory bowel disease, and immunosuppressive diseases
Mechanism of Action
Astragaloside II exerts its effects through several molecular mechanisms:
Immunomodulation: Enhances T cell activation by regulating the activity of CD45 protein tyrosine phosphatase, leading to increased secretion of interleukin-2 and interferon-gamma.
Anti-inflammatory: Promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway.
Anti-cancer: Sensitizes cancer cells to chemotherapeutic agents by inhibiting autophagy and inducing apoptosis.
Comparison with Similar Compounds
Astragaloside II is one of several astragalosides found in Astragalus membranaceus. Similar compounds include:
- Astragaloside I
- Astragaloside III
- Astragaloside IV
Comparison:
- Astragaloside I: Similar immunomodulatory effects but differs in its specific molecular targets.
- Astragaloside III: Known for its anti-cancer properties, particularly in non-small cell lung cancer .
- Astragaloside IV: Exhibits strong antioxidant and anti-inflammatory activities .
This compound is unique in its ability to modulate multiple pathways, making it a versatile compound for various therapeutic applications.
Properties
CAS No. |
91739-01-4 |
---|---|
Molecular Formula |
C43H70O15 |
Molecular Weight |
827.0 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41-,42-,43+/m0/s1 |
InChI Key |
AYWNHWGQTMCQIV-PZTXECKBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@@]8(CC[C@@H](O8)C(C)(C)O)C)C)O)O |
SMILES |
CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O |
Canonical SMILES |
CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O |
Synonyms |
astragaloside II |
Origin of Product |
United States |
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